molecular formula C19H22N2O5S B4698073 ethyl 3-methyl-4-({2-methyl-3-[(methylsulfonyl)amino]benzoyl}amino)benzoate

ethyl 3-methyl-4-({2-methyl-3-[(methylsulfonyl)amino]benzoyl}amino)benzoate

Cat. No. B4698073
M. Wt: 390.5 g/mol
InChI Key: LNKXIVFJUYSEGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-methyl-4-({2-methyl-3-[(methylsulfonyl)amino]benzoyl}amino)benzoate, also known as EMA-401, is a chemical compound that has been studied for its potential use as a pain reliever. It belongs to a class of drugs called angiotensin II type 2 receptor antagonists, which are known to have analgesic effects.

Mechanism of Action

Ethyl 3-methyl-4-({2-methyl-3-[(methylsulfonyl)amino]benzoyl}amino)benzoate works by blocking the angiotensin II type 2 receptor, which is involved in pain signaling. By blocking this receptor, ethyl 3-methyl-4-({2-methyl-3-[(methylsulfonyl)amino]benzoyl}amino)benzoate reduces the transmission of pain signals and reduces pain perception. ethyl 3-methyl-4-({2-methyl-3-[(methylsulfonyl)amino]benzoyl}amino)benzoate has also been shown to have anti-inflammatory effects, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
ethyl 3-methyl-4-({2-methyl-3-[(methylsulfonyl)amino]benzoyl}amino)benzoate has been shown to have a good safety profile in animal studies and human clinical trials. It is well-tolerated and does not have significant adverse effects. ethyl 3-methyl-4-({2-methyl-3-[(methylsulfonyl)amino]benzoyl}amino)benzoate has also been shown to have a long half-life, which means that it can be administered less frequently than other pain relievers.

Advantages and Limitations for Lab Experiments

Ethyl 3-methyl-4-({2-methyl-3-[(methylsulfonyl)amino]benzoyl}amino)benzoate has several advantages for lab experiments. It is easy to synthesize and has a good safety profile. It has also been shown to be effective in animal models of pain. However, ethyl 3-methyl-4-({2-methyl-3-[(methylsulfonyl)amino]benzoyl}amino)benzoate may not be suitable for all types of pain, and its effectiveness may vary depending on the underlying cause of the pain.

Future Directions

There are several future directions for research on ethyl 3-methyl-4-({2-methyl-3-[(methylsulfonyl)amino]benzoyl}amino)benzoate. One area of research is to investigate its potential use in combination with other pain relievers, such as opioids. Another area of research is to investigate its potential use in other conditions, such as hypertension and heart failure. Additionally, further studies are needed to determine the optimal dosing and administration of ethyl 3-methyl-4-({2-methyl-3-[(methylsulfonyl)amino]benzoyl}amino)benzoate for different types of pain.

Scientific Research Applications

Ethyl 3-methyl-4-({2-methyl-3-[(methylsulfonyl)amino]benzoyl}amino)benzoate has been studied for its potential use as a pain reliever. It has been shown to have analgesic effects in animal models of neuropathic pain, inflammatory pain, and cancer pain. ethyl 3-methyl-4-({2-methyl-3-[(methylsulfonyl)amino]benzoyl}amino)benzoate has also been shown to be effective in reducing pain in human clinical trials. Additionally, ethyl 3-methyl-4-({2-methyl-3-[(methylsulfonyl)amino]benzoyl}amino)benzoate has been studied for its potential use in the treatment of other conditions, such as hypertension and heart failure.

properties

IUPAC Name

ethyl 4-[[3-(methanesulfonamido)-2-methylbenzoyl]amino]-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-5-26-19(23)14-9-10-16(12(2)11-14)20-18(22)15-7-6-8-17(13(15)3)21-27(4,24)25/h6-11,21H,5H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKXIVFJUYSEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC(=O)C2=C(C(=CC=C2)NS(=O)(=O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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